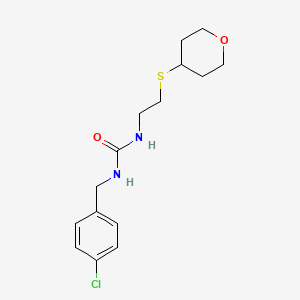

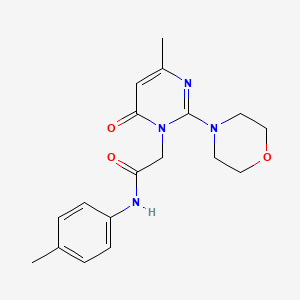

2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" is a fluorinated benzenesulfonamide derivative. Such compounds are of significant interest due to their potential pharmacological properties. For instance, fluorinated benzenesulfonamides have been studied for their ability to inhibit various enzymes, such as cyclooxygenases and carbonic anhydrases, which are important targets in the treatment of diseases like arthritis and glaucoma .

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives, which are structurally related to the compound , typically involves intramolecular substitution reactions. For example, N-[o-(2,2-difluorovinyl)benzyl]- and N-[o-(3,3-difluoroallyl)phenyl]-substituted p-toluenesulfonamides can undergo intramolecular substitution to form 2-fluoroquinoline derivatives when treated with bases such as NaH, KH, or Et3N . This suggests that a similar synthetic strategy could be employed for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonamides is characterized by the presence of fluorine atoms, which can significantly affect the binding potency and selectivity of these compounds towards their biological targets. For instance, the introduction of fluorine atoms into benzenesulfonamide derivatives has been shown to enhance their selectivity for certain isozymes of carbonic anhydrases . The specific arrangement of fluorine atoms and other substituents on the benzenesulfonamide core is crucial for the activity and selectivity of these molecules.

Chemical Reactions Analysis

Fluorinated benzenesulfonamides can participate in various chemical reactions, including ortho-lithiation with strong bases. This reaction can lead to the formation of transient o-sulfonylium benzenide ylides, which can then be trapped by dipolarophiles or decompose into other products . The reactivity of these compounds is influenced by the presence of fluorine atoms, which can stabilize certain intermediates or influence the course of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenesulfonamides are largely determined by the presence of fluorine atoms. Fluorine is highly electronegative, which can lead to increased binding potency of these compounds due to stronger interactions with biological targets. Additionally, the introduction of fluorine can improve the metabolic stability and bioavailability of these molecules, making them more effective as drugs . The specific physical properties, such as solubility and melting point, would depend on the exact structure of the compound, including the nature and position of substituents on the aromatic rings.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : The compound and its derivatives are synthesized through methods such as intramolecular substitution, highlighting the process of obtaining ring-fluorinated isoquinolines and quinolines. These synthesis techniques are crucial for creating fluorine-containing pharmaceuticals and materials due to the unique reactivity of fluorine atoms (Ichikawa et al., 2006).

- Crystal Structure and Interactions : Studies on compounds like gliquidone reveal insights into molecular interactions, such as hydrogen bonding, which are essential for drug design and material sciences. Understanding these interactions helps in designing more efficient and selective molecules (Gelbrich et al., 2011).

Bioactivity and Pharmacological Potential

- Cancer Research : Research on new sulfonamide derivatives has shown pro-apoptotic effects by activating specific cellular pathways in cancer cells, indicating potential therapeutic applications in oncology (Cumaoğlu et al., 2015).

- Enzyme Inhibition : Compounds with sulfonamide groups have been evaluated for their ability to inhibit critical enzymes like carbonic anhydrase, which is a target for treating various diseases, including glaucoma and cancer. This highlights the medicinal chemistry applications of such compounds (Yamali et al., 2020).

Material Science and Fluorophore Development

- Fluorophore Design : The development of Zn2+ specific fluorophores for intracellular Zn2+ study is an example of the application in designing sensitive and selective probes for biological imaging. Such compounds play a critical role in understanding cellular processes and diagnosing diseases (Kimber et al., 2001).

properties

IUPAC Name |

2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-16-8-11-18(12-9-16)31(28,29)25-13-3-4-15-7-10-17(14-20(15)25)24-30(26,27)21-6-2-1-5-19(21)23/h1-2,5-12,14,24H,3-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUWXINGBGNGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)

![3-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2553472.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)